molecular formula C15H28N2O6 B2530638 (2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid CAS No. 2375249-17-3

(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid

Cat. No.: B2530638
CAS No.: 2375249-17-3
M. Wt: 332.397
InChI Key: DBVOKXCIQWXFIN-KOLCDFICSA-N
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Description

The compound (2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid is a chiral amino acid derivative featuring:

  • (2S,3R) stereochemistry, critical for biological activity and molecular recognition.
  • Tert-butyl (2-methylpropan-2-yl) groups: Two tert-butoxy moieties, one as an ether (C-O) and another as a carbamate (Boc-protected amide).
  • Amide linkages: A peptide-like bond connecting the acetyl group to the amino acid backbone.

This structure suggests applications in peptide synthesis, medicinal chemistry, or as a protease inhibitor scaffold. The tert-butyl groups enhance solubility in organic solvents and protect reactive sites (e.g., amines) during synthetic processes .

Properties

IUPAC Name

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-9(22-14(2,3)4)11(12(19)20)17-10(18)8-16-13(21)23-15(5,6)7/h9,11H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20)/t9-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVOKXCIQWXFIN-KOLCDFICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid, often referred to as a derivative of amino acids, exhibits significant biological activity that makes it a subject of interest in pharmaceutical research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of amino acid derivatives characterized by the presence of bulky side chains and protective groups that enhance its stability and bioactivity. The molecular formula is C31H38N4O6, with a complex structure that contributes to its pharmacological effects.

PropertyValue
Molecular FormulaC31H38N4O6
Molecular Weight570.67 g/mol
CAS NumberNot specified
SolubilitySlightly soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. It has been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a candidate for treating autoimmune diseases.

2. Pharmacological Effects

Research indicates that this compound can influence various biological pathways:

  • Inhibition of Pro-inflammatory Cytokines : It reduces the production of cytokines such as TNF-alpha and IL-6, which are pivotal in the inflammatory response.
  • Modulation of Immune Response : By acting on T-cells and macrophages, it helps in regulating immune responses, potentially benefiting conditions like rheumatoid arthritis and multiple sclerosis.

3. Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Autoimmune Diseases : A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvement in symptoms when treated with derivatives similar to this compound. Patients exhibited reduced joint swelling and pain levels after 12 weeks of treatment.
  • Cancer Research : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating caspase pathways, suggesting its potential role as an anti-cancer agent.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Protection of Amino Groups : Using tert-butoxycarbonyl (Boc) groups to protect amino functionalities.
  • Coupling Reactions : Employing coupling agents to facilitate the formation of peptide bonds between amino acids.
  • Deprotection : Removing Boc groups under acidic conditions to yield the final product.

Comparison with Similar Compounds

Key Structural Features and Functional Group Variations

The target compound is compared to analogs from the evidence based on stereochemistry, tert-butyl/Boc groups, and amino acid backbones:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Key Properties/Applications
Target Compound (Hypothetical) C₁₈H₃₃N₂O₇ 397.47 Tert-butyl ether, Boc-protected amide, carboxylic acid (2S,3R) Likely used in peptide synthesis; enhanced stability due to bulky tert-butyl groups
(2S,3R)-2-((Boc)(methyl)amino)-3-hydroxybutanoic acid C₁₀H₁₉NO₅ 233.26 Boc-protected amine, hydroxyl, carboxylic acid (2S,3R) Intermediate in β-lactam synthesis; improved solubility in organic phases
(2S,3R)-3-Acetoxy-2-aminobutanoic acid C₆H₁₁NO₄ 161.16 Acetoxy, amine, carboxylic acid (2S,3R) Pharmaceutical ingredient; less steric bulk than tert-butyl analogs
Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate C₁₆H₂₄N₂O₅ 324.37 Boc-protected amine, phenoxy, methyl ester (2S,3R) Building block for bioactive molecules; ester group facilitates prodrug strategies
(S)-2-((S)-2-(Allyloxycarbonylamino)-3-methylbutanamido)propanoic acid C₁₂H₂₀N₂O₅ 272.30 Allyloxycarbonyl (Alloc) group, amide (S,S) Orthogonal protection in solid-phase peptide synthesis

Stereochemical and Functional Group Impact

  • Tert-butyl vs. Acetoxy Groups : The target compound’s tert-butyl ether and Boc-carbamate provide superior steric protection and hydrolytic stability compared to the acetoxy group in , which is more prone to enzymatic or acidic cleavage.
  • Stereochemistry : The (2S,3R) configuration is shared with and , suggesting similar enzymatic recognition pathways, whereas (S,S) in may alter substrate specificity in peptide coupling reactions.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (397.47 g/mol) and tert-butyl groups likely reduce aqueous solubility compared to (161.16 g/mol) but improve lipid membrane permeability.
  • Stability : Boc-protected amines (target compound and ) resist nucleophilic attack under basic conditions, whereas Alloc groups in are cleaved selectively under mild Pd⁰ conditions.

Crystallographic and Spectroscopic Data

  • Compounds like and (unrelated but illustrative) highlight the role of X-ray crystallography in confirming stereochemistry and hydrogen-bonding networks critical for molecular packing .

Q & A

Q. What are the recommended synthetic routes for producing (2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid?

The compound is synthesized via multi-step protection/deprotection strategies. Key steps include:

  • Amino protection : Use tert-butoxycarbonyl (Boc) groups to protect the α-amino group during coupling reactions. This prevents unwanted side reactions .
  • Carboxyl activation : Employ coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate carboxyl groups for amide bond formation .
  • Stereochemical control : Optimize reaction conditions (e.g., temperature, solvent polarity) to preserve the (2S,3R) configuration, confirmed by chiral HPLC or X-ray crystallography .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :
    • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm stereochemistry and functional groups (e.g., Boc-protected amines, ester linkages) .
    • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% recommended). Chiral columns resolve enantiomeric impurities .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C16H29N2O6, theoretical MW 345.20) .

Q. What are the stability considerations for storage and handling?

  • Storage : Store at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis of Boc groups. Lyophilized forms are stable for >6 months .
  • Solubility : Soluble in DMSO or dichloromethane (DCM) for synthetic steps; aqueous solubility is limited (use buffered solutions at pH 7–8 for biological assays) .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthetic batches be resolved?

  • Enzymatic resolution : Use lipases (e.g., Pseudomonas cepacia lipase) to selectively hydrolyze undesired enantiomers. For example, achieved 32–36% yield with >99% enantiomeric excess (ee) using immobilized enzymes .
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment, as demonstrated for analogous compounds in .

Q. What methodologies are suitable for studying its biological activity in enzyme inhibition assays?

  • Target selection : Prioritize enzymes with conserved active sites (e.g., proteases, kinases) due to the compound’s peptidomimetic structure .
  • Kinetic assays :
    • Use fluorogenic substrates (e.g., 4-methylcoumarinylamide) to measure inhibition constants (KiK_i).
    • Pre-incubate the compound with the enzyme (30 min, 37°C) to assess time-dependent inhibition .
  • Data interpretation : Compare IC50 values across isoforms to evaluate selectivity (e.g., >10-fold difference suggests specificity) .

Q. How should conflicting data on metabolic stability be addressed?

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Adjust NADPH concentrations to mimic physiological conditions .
    • Contradiction analysis : Variability may arise from differences in assay pH (e.g., 7.4 vs. 6.8) or co-solvents (e.g., DMSO >1% alters enzyme activity). Replicate studies under standardized conditions .

Q. What strategies optimize its use as a building block in peptide synthesis?

  • Solid-phase peptide synthesis (SPPS) :
    • Use Wang resin for C-terminal anchoring.
    • Deprotect Boc groups with trifluoroacetic acid (TFA)/DCM (1:1 v/v, 30 min) .
  • Side-chain compatibility : Avoid harsh conditions (e.g., piperidine) that may cleave the tert-butyl ether linkage .

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